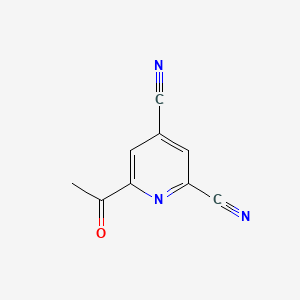
2,4-Pyridinedicarbonitrile, 6-acetyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyridinedicarbonitrile, 6-acetyl- is a heterocyclic organic compound with the molecular formula C9H5N3O It is characterized by the presence of an acetyl group at the 6-position and two cyano groups at the 2- and 4-positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedicarbonitrile, 6-acetyl- typically involves the reaction of 2,4-dicyanopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for 2,4-Pyridinedicarbonitrile, 6-acetyl- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: 2,4-Pyridinedicarbonitrile, 6-acetyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the cyano groups can lead to the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,4-Pyridinedicarbonitrile, 6-acetyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-acetyl- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the acetyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
2,6-Dicyanopyridine: Similar structure but lacks the acetyl group.
2,4-Dicyanopyridine: Similar structure but lacks the acetyl group.
6-Acetylpyridine: Similar structure but lacks the cyano groups.
Uniqueness: 2,4-Pyridinedicarbonitrile, 6-acetyl- is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
155806-76-1 |
|---|---|
分子式 |
C9H5N3O |
分子量 |
171.159 |
IUPAC 名称 |
6-acetylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H5N3O/c1-6(13)9-3-7(4-10)2-8(5-11)12-9/h2-3H,1H3 |
InChI 键 |
NOFXKDXHRXRRBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)C#N |
同义词 |
2,4-Pyridinedicarbonitrile, 6-acetyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















